Maltosan is typically sourced from malted barley or other grains, where starches are enzymatically broken down into shorter chains of glucose. This process involves the action of enzymes such as amylase, which hydrolyze the starch into maltodextrins, including Maltosan.
Maltosan falls under the category of oligosaccharides and polysaccharides. It is classified based on its degree of polymerization, which can range from two to ten glucose units. In food science, it is often categorized as a food additive (E number E1400) used for its thickening and stabilizing properties.
The synthesis of Maltosan typically involves two main processes: liquefaction and saccharification.
The enzymatic hydrolysis process requires precise control over temperature and pH to optimize enzyme activity. Typically, temperatures between 60-70 °C are maintained for liquefaction, while saccharification occurs at slightly lower temperatures around 55 °C. The pH is usually adjusted to around 4.5 to 5.5 for optimal enzyme performance.
Maltosan's molecular structure consists of glucose units linked primarily by alpha-1,4-glycosidic bonds, with occasional alpha-1,6-glycosidic bonds that create branching points. The degree of polymerization influences its physical properties and functionality in food applications.
The average molecular weight of Maltosan varies depending on its source and processing conditions but typically ranges from 500 to 2000 Daltons. This molecular weight contributes to its solubility and viscosity when dissolved in water.
Maltosan participates in various chemical reactions, primarily involving hydrolysis and fermentation:
During fermentation, Maltosan can be converted into ethanol by yeast through glycolysis followed by alcoholic fermentation. The reaction pathway involves the conversion of glucose to pyruvate, which is then transformed into ethanol and carbon dioxide.
Maltosan acts primarily as an energy source in biological systems. Upon ingestion, it is broken down by digestive enzymes into glucose units that are readily absorbed in the intestines.
The glycemic index of Maltosan is moderate compared to other sugars, providing a gradual release of glucose into the bloodstream. This property makes it beneficial for athletes seeking sustained energy release during prolonged physical activity.
Relevant analyses show that Maltosan does not undergo significant Maillard reactions under normal processing conditions, making it suitable for applications where browning is undesirable.
Maltosan finds extensive use across various scientific and industrial fields:
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